molecular formula C8H15Br3O B14577032 1,1,1-Tribromo-4-ethoxy-4-methylpentane CAS No. 61446-94-4

1,1,1-Tribromo-4-ethoxy-4-methylpentane

Cat. No.: B14577032
CAS No.: 61446-94-4
M. Wt: 366.92 g/mol
InChI Key: QDZNKIQVXHFSTJ-UHFFFAOYSA-N
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Description

1,1,1-Tribromo-4-ethoxy-4-methylpentane is a chemical compound with the molecular formula C8H15Br3O. It is a derivative of pentane, where three bromine atoms are attached to the first carbon, and an ethoxy group and a methyl group are attached to the fourth carbon. This compound is of interest in various chemical research and industrial applications due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Tribromo-4-ethoxy-4-methylpentane can be synthesized through a multi-step process involving the bromination of 4-ethoxy-4-methylpentane. The typical synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Tribromo-4-ethoxy-4-methylpentane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1,1-Tribromo-4-ethoxy-4-methylpentane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1,1-tribromo-4-ethoxy-4-methylpentane involves its reactivity with various nucleophiles and electrophiles. The bromine atoms act as leaving groups, allowing the compound to undergo substitution reactions. The ethoxy and methyl groups influence the compound’s reactivity and stability by providing steric and electronic effects .

Molecular Targets and Pathways

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Tribromo-4-methylpentane: Lacks the ethoxy group, making it less reactive in certain substitution reactions.

    1,1,1-Tribromo-4-ethoxybutane: Shorter carbon chain, resulting in different physical and chemical properties.

    1,1,1-Tribromo-4-ethoxy-4-methylhexane: Longer carbon chain, affecting its solubility and reactivity.

Uniqueness

1,1,1-Tribromo-4-ethoxy-4-methylpentane is unique due to the presence of both ethoxy and methyl groups on the fourth carbon, which provides distinct steric and electronic effects. These effects influence the compound’s reactivity and make it a valuable reagent in organic synthesis .

Properties

CAS No.

61446-94-4

Molecular Formula

C8H15Br3O

Molecular Weight

366.92 g/mol

IUPAC Name

1,1,1-tribromo-4-ethoxy-4-methylpentane

InChI

InChI=1S/C8H15Br3O/c1-4-12-7(2,3)5-6-8(9,10)11/h4-6H2,1-3H3

InChI Key

QDZNKIQVXHFSTJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)(C)CCC(Br)(Br)Br

Origin of Product

United States

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